molecular formula C11H10N2O2 B2769166 6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 105355-26-8; 2166-33-8

6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2769166
CAS No.: 105355-26-8; 2166-33-8
M. Wt: 202.213
InChI Key: HEKMSRLHSLEVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)pyridazin-3(2H)-one (CAS 2166-33-8) is a chemical compound with a molecular formula of C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . This pyridazin-3(2H)-one derivative serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and agrochemical research. The core pyridazinone structure is recognized for its significant pharmacological relevance. This compound is part of a class of Fungicidal Pyridazinones detailed in patent literature, highlighting its potential application in protecting plants from fungal diseases . Furthermore, the pyridazinone core is a privileged structure in drug discovery, often associated with various biological activities. Research into structurally similar pyridazinone compounds has identified potent and selective antagonists for targets such as the Neuropeptides B and W receptor 1 (GPR7), which is implicated in the study of cartilage and bone formation . This underscores the value of this compound as a valuable building block for developing new bioactive molecules in multiple research fields. This product is provided for research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMSRLHSLEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-33-8
Record name 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 6-(4-Methoxyphenyl)pyridazin-3(2H)-one exhibits significant anti-inflammatory activity. It has been evaluated as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and pain pathways. Studies have demonstrated that compounds with similar structures can selectively inhibit COX-2, suggesting a therapeutic application in treating inflammatory diseases such as arthritis .

Analgesic Activity

The compound has shown promising results in analgesic activity. It has been tested alongside other pyridazinone derivatives, revealing its potential to alleviate pain more effectively than traditional analgesics like acetaminophen . The dual inhibition of cyclooxygenase and lipoxygenase enzymes enhances its efficacy in managing pain and inflammation .

Antiplatelet Effects

Another area of research focuses on the antiplatelet activities of pyridazinone derivatives. Certain modifications of the compound have demonstrated significant inhibitory effects on ADP-induced platelet aggregation, indicating potential uses in cardiovascular therapies .

Biological Evaluation

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. The compound effectively binds to the COX-2 active site, forming stabilizing interactions that could lead to reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Study on Inflammatory Models : A study demonstrated that this compound significantly reduced edema in animal models, supporting its role as a COX-2 selective inhibitor .
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can limit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma), indicating its potential as an anticancer agent .

Material Science Applications

Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry. Its derivatives are explored for developing new materials and agrochemicals, showcasing its versatility in industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-inflammatorySelective COX-2 inhibitionReduces inflammation and pain
AnalgesicPain relief efficacyMore effective than traditional analgesics
AntiplateletInhibits ADP-induced platelet aggregationPotential use in cardiovascular therapies
AnticancerLimits proliferation of cancer cell linesEffective against colon carcinoma
Material ScienceBuilding block for new materialsVersatile applications in synthetic chemistry

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues differ in substituents on the phenyl ring, additional functional groups, and saturation of the pyridazinone core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyridazinone Derivatives
Compound Name Substituents/Core Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) References
6-(4-Methoxyphenyl)pyridazin-3(2H)-one 4-OCH₃ on phenyl - - Not reported
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-CH₃ on phenyl, 2-phenyl 306 29.3 1674 (C=N), 1713 (C=O), 3387 (Ar-H)
2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one 4-CH₃ on phenyl, 2-CH₂OH, dihydro core 227–229 24 1677 (C=N), 1680 (C=O), 3411–3421 (OH)
6-(2-Bromophenylamino)pyridazin-3(2H)-one 2-Br on phenyl, NH linker - - Not reported
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one 4-Cl on phenyl, benzylidene, dihydro core - - Not reported

Key Observations:

  • Electron-Donating vs.
  • Dihydro Derivatives: Saturation of the pyridazinone core (e.g., 4,5-dihydro) reduces aromaticity, altering planarity and binding interactions in biological systems .
  • Functional Groups : Hydroxymethyl (–CH₂OH) and benzylidene (–CH=Ph) groups introduce hydrogen-bonding capabilities or steric bulk, impacting pharmacokinetics .

Solubility and Pharmacokinetics

  • Methoxy vs. Chloro : Methoxy groups increase lipophilicity compared to hydroxyl but remain less hydrophobic than chloro substituents, balancing membrane permeability and aqueous solubility .
  • Dihydro Core : Saturation may reduce metabolic oxidation, improving half-life .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-(4-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between hydrazine derivatives and ketones/esters. Key steps include:

  • Step 1: Reacting 4-methoxyphenylacetone with hydrazine hydrate to form the pyridazinone core .
  • Step 2: Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–100°C) to enhance cyclization efficiency. Acidic or basic catalysts (e.g., NaOEt) improve regioselectivity .
  • Purity Control: Use HPLC or column chromatography to isolate the product (≥95% purity). Yield ranges from 60–85% depending on substituent steric effects .

Q. Q2. How can structural characterization techniques validate the molecular integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., N–N = 1.34 Å) and dihedral angles, confirming planarity of the pyridazinone ring .
  • Spectroscopy:
    • NMR: 1H^1H-NMR shows methoxy singlet at δ 3.8 ppm and aromatic protons at δ 6.8–7.5 ppm. 13C^{13}C-NMR confirms carbonyl (C=O) at ~165 ppm .
    • FTIR: Stretching vibrations at 1680 cm1^{-1} (C=O) and 1250 cm1^{-1} (C–O–CH3_3) .

Advanced Research Questions

Q. Q3. What strategies resolve conflicting data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) for this compound derivatives?

Methodological Answer:

  • Dose-Dependent Studies: Establish IC50_{50} values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity) .
  • Target Validation: Use molecular docking to assess binding affinity to COX-2 (anti-inflammatory target) versus off-target kinases (e.g., EGFR) .
  • In Vivo Models: Compare murine inflammation models (e.g., carrageenan-induced paw edema) with toxicity profiles in zebrafish .

Q. Q4. How does the 4-methoxyphenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: The methoxy group donates electron density via resonance (+M effect), lowering the LUMO energy (-3.2 eV) and enhancing electrophilic substitution at the pyridazinone C4 position .
  • Experimental Validation: Suzuki-Miyaura coupling with aryl boronic acids at C4 requires Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base in dioxane (80°C, 12h), achieving ~70% yield .

Q. Q5. What are the limitations of current SAR studies for pyridazinone derivatives, and how can computational modeling address them?

Methodological Answer:

  • Gaps in SAR: Limited data on metabolic stability and hERG channel inhibition risks.
  • Computational Solutions:
    • ADMET Prediction: Use QSAR models (e.g., SwissADME) to predict logP (~2.5), solubility (-4.2 LogS), and CYP450 interactions .
    • Molecular Dynamics: Simulate binding to FABP4 (fatty acid-binding protein 4) to prioritize analogs with improved hydrophobic interactions .

Methodological Recommendations

  • Synthesis Optimization: Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12h conventional) .
  • Biological Assays: Combine ELISA (for COX-2 inhibition) with transcriptomics to identify off-target pathways .
  • Data Reproducibility: Validate computational predictions with isothermal titration calorimetry (ITC) for binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.